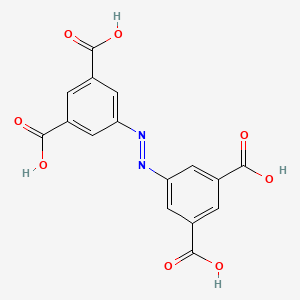

(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid , also known as 3,3’,5,5’-Azobenzene tetracarboxylic acid , are metal-organic frameworks (MOFs). This compound can be used as a monomer to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets (MOFs) by integrating into the frameworks during their synthesis . The azobenzene group in the compound can undergo photoisomerization, which can lead to changes in the properties of the MOFs. This makes it a potential candidate for applications in areas such as photonic devices, data storage, and sensors.

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation and properties of mofs . The azobenzene group in the compound can undergo reversible trans-cis isomerization under light, which can lead to changes in the MOF structure and properties.

Result of Action

The integration of the compound into MOFs can result in materials with unique properties. For instance, a MOF synthesized using this compound showed dye-like properties and was used as a photosensitizer . The compound can also be used as a reactive dye in the textile industry .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For example, the photoisomerization of the azobenzene group is triggered by light . Additionally, the synthesis of MOFs using this compound is typically carried out under solvothermal conditions .

Méthodes De Préparation

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid can be synthesized through the reaction of azobenzene with tetracarboxylic acid. The reaction typically involves heating azobenzene and tetracarboxylic acid in an appropriate solvent, such as dimethyl ketone, acetone, or methanol . The product is then purified through crystallization or other separation techniques to obtain pure (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid .

Analyse Des Réactions Chimiques

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid into other compounds with different functional groups.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: Research studies have explored its potential use in biological systems, particularly in the development of bio-compatible dyes.

Comparaison Avec Des Composés Similaires

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid is similar to other azobenzene derivatives, such as:

Azobenzene: A simpler compound with a similar diazene structure but without the carboxylic acid groups.

Disperse Orange 1: An azobenzene dye used in the textile industry.

Methyl Red: Another azobenzene derivative used as a pH indicator.

What sets (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid apart is its four carboxylic acid groups, which provide unique chemical properties and reactivity compared to other azobenzene derivatives .

Propriétés

IUPAC Name |

5-[(3,5-dicarboxyphenyl)diazenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBZODCMBYDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191597 | |

| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007597-56-9 | |

| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

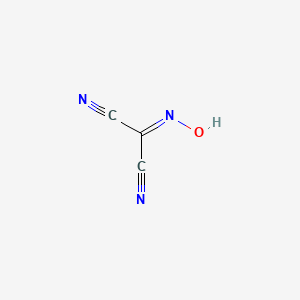

Q1: What is the structural characterization of H4abtc?

A1: H4abtc, also known as 3,3',5,5'-azobenzene tetracarboxylic acid, is an organic compound with the molecular formula C16H10N2O8. [] The molecule exists in an E configuration concerning the azo group, as confirmed by X-ray crystallography. [] It features two isophthalic acid groups connected by a diazene (N=N) linkage. This structure allows H4abtc to act as a tetracarboxylic acid ligand, readily coordinating with metal ions to form diverse MOF structures.

Q2: How does the structure of H4abtc influence the properties of the resulting MOFs?

A2: The rigid and extended structure of H4abtc facilitates the formation of porous MOFs. [, , ] The presence of multiple carboxylate groups allows for versatile coordination modes with metal ions, leading to a wide range of framework architectures. [, ] For instance, H4abtc has been used to create 1D, 2D, and 3D MOFs with varying pore sizes and shapes. [, , , ] The azo group within H4abtc introduces interesting electronic properties, contributing to the luminescent behavior observed in some H4abtc-based MOFs. [, ]

Q3: What are the potential applications of H4abtc-based MOFs in catalysis?

A3: The Lewis acidic nature of metal centers in H4abtc-based MOFs can be exploited for catalytic applications. [] For example, Zn and Cd-based MOFs incorporating H4abtc have demonstrated high catalytic activity in the cyanosilylation of imines under mild conditions. [] The mechanism involves the activation of the imine substrate by coordinating to the Lewis acidic metal center, facilitating the nucleophilic attack of the cyanosilane. []

Q4: Can H4abtc-based MOFs be used for gas separation?

A4: Yes, the porous nature of H4abtc-based MOFs makes them promising candidates for gas separation applications. [] For instance, a Zn-based MOF constructed using H4abtc has shown a significant adsorption capacity for CO2 and high selectivity for CO2 over N2. [] This selectivity arises from the specific interactions between CO2 molecules and the pore environment within the MOF.

Q5: How does the incorporation of H4abtc affect the stability of the MOFs?

A5: The strong coordination bonds formed between H4abtc and metal ions contribute to the stability of the resulting MOFs. [, ] For example, a Gd-based MOF incorporating H4abtc displayed exceptional stability towards air, water, various solvents, and even acidic and alkaline conditions. [] This robustness makes H4abtc-based MOFs attractive for practical applications that require durability under challenging conditions.

Q6: Are there any photocatalytic applications of H4abtc-based MOFs?

A6: The presence of the azo group within H4abtc imbues some MOFs with dye-like properties, enabling light absorption and potential photocatalytic activity. [, ] For example, a Gd-based MOF incorporating H4abtc demonstrated effective photocatalytic activity for hydrogen evolution under UV-vis light illumination. [] This activity is attributed to the efficient light absorption of the H4abtc ligand and the porous structure of the MOF.

Q7: What are the future directions for research on H4abtc-based MOFs?

A7: Future research on H4abtc-based MOFs could explore the fine-tuning of their properties by incorporating different metal ions, modifying the ligand structure, or introducing functional groups. [, ] Investigating their performance in various applications such as gas storage, sensing, drug delivery, and heterogeneous catalysis will be crucial for advancing the field. Understanding the structure-property relationships in these materials is essential for designing tailored MOFs with enhanced performance and expanded functionalities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)

![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)

![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)

![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)

![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)

![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)

![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)